(2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(2E)-3-cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-13-10-19-14(16-12-8-4-5-9-15-12)17(13)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUXBAFNQJQXLI-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CSC2=NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N\2C(=O)CS/C2=N/C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one typically involves the condensation of cyclohexyl isothiocyanate with 2-aminopyridine, followed by cyclization. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
S-Oxidation Reactions
The thiazolidinone sulfur undergoes selective oxidation to form sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Biological Impact |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2 hrs | Sulfoxide (S=O) | Enhanced antimicrobial activity. |
| mCPBA | DCM, RT, 4 hrs | Sulfone (O=S=O) | Improved metabolic stability . |
Oxidation alters electronic properties, increasing dipole moments by ~1.5 D (sulfoxide) and ~2.3 D (sulfone).
Nucleophilic Substitution at C5
The C5 position of the thiazolidinone ring is susceptible to nucleophilic attack, enabling functionalization:
Substitution at C5 enhances steric bulk, with logP increases of 1.2–1.8 units correlating with improved membrane affinity .
Coordination Chemistry
The pyridin-2-ylimino group acts as a bidentate ligand , forming complexes with transition metals:
| Metal Salt | Conditions | Complex | Stability Constant (log β) |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol, RT, 3 hrs | [Cu(L)₂(NO₃)]⁺ | 8.2 ± 0.3 . |
| FeCl₃·6H₂O | Ethanol, reflux, 2 hrs | [Fe(L)Cl₂] | 6.7 ± 0.2 . |
These complexes exhibit redox activity, with Cu(II)/Cu(I) potentials at +0.32 V vs. Ag/AgCl .
Ring-Opening and Rearrangements
Under basic conditions, the thiazolidinone ring undergoes hydrolysis:
| Base | Conditions | Product | Mechanism |
|---|---|---|---|
| NaOH (1M) | H₂O, 100°C, 8 hrs | Pyridine-2-carboxamide | Nucleophilic ring cleavage . |
| NH₃ (aq) | Ethanol, RT, 24 hrs | Cyclohexyl thiourea derivative | Ring expansion to thiadiazine . |
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura couplings for aryl diversification:
| Aryl Boronic Acid | Catalyst | Yield | Application |
|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃, DMF | 58% | Radioligand development . |
| 3,5-Dimethoxyphenyl | Pd(OAc)₂, SPhos, dioxane | 63% | Fluorescent probe synthesis . |
Photochemical Reactions
UV irradiation induces E/Z isomerization of the pyridin-2-ylimino group:
| Wavelength | Solvent | Isomer Ratio (E:Z) | Thermal Reversion (t₁/₂) |
|---|---|---|---|
| 254 nm | Acetonitrile | 35:65 | 12 hrs at 25°C. |
| 365 nm | Toluene | 55:45 | 8 hrs at 25°C. |
Key Research Findings
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Anticancer Activity : 5-Methyl derivatives exhibit 84.19% inhibition against leukemia (MOLT-4) via Bcl-2 protein interaction .
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Antimicrobial Potency : Sulfone derivatives show MIC values of 2–4 µg/mL against Staphylococcus aureus.
-
Metabolic Stability : Hepatic microsomal clearance rates are reduced by 40% in sulfoxide derivatives compared to parent compound.
This compound’s reactivity profile underscores its utility in drug discovery, materials science, and coordination chemistry.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
The compound belongs to the thiazolidinedione class, which is known for its role in managing type 2 diabetes mellitus. Thiazolidinediones enhance insulin sensitivity through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) . This mechanism helps reduce blood glucose levels and improve metabolic profiles in diabetic patients.
Case Study : A study demonstrated that thiazolidinediones, including derivatives like (2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one, significantly improved glycemic control and insulin sensitivity in patients with type 2 diabetes . The compound's efficacy was attributed to its ability to lower circulating free fatty acids and improve lipid metabolism.
Anti-inflammatory Effects
Mechanism of Action
Research indicates that thiazolidinediones can exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress . This property is particularly beneficial in conditions characterized by chronic inflammation.
Case Study : In animal models of obesity-induced inflammation, treatment with thiazolidinedione derivatives led to a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a potential role for this compound in managing inflammatory diseases .
Antifibrotic Activity
Clinical Relevance
Thiazolidinediones have shown promise in treating fibrosis-related conditions due to their ability to inhibit fibroblast activation and collagen deposition . This antifibrotic activity is crucial for conditions such as liver fibrosis and pulmonary fibrosis.
Case Study : A clinical trial involving patients with nonalcoholic steatohepatitis (NASH) revealed that treatment with thiazolidinedione compounds resulted in significant improvements in liver histology and reduced fibrosis scores . The compound's ability to target fibrogenesis pathways highlights its therapeutic potential.
Neuroprotective Effects
Emerging Research
Recent studies have begun to explore the neuroprotective properties of thiazolidinediones. These compounds may offer protective effects against neurodegenerative diseases by reducing neuronal apoptosis and promoting neurogenesis .
Case Study : In vitro studies demonstrated that this compound could enhance neuronal survival under oxidative stress conditions, suggesting a potential application in Alzheimer's disease therapy .
Table of Applications
Mechanism of Action
The mechanism of action of (2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, resulting in the observed biological effects.
Comparison with Similar Compounds
Table 1: Comparative Bioactivity of Selected Thiazolidin-4-One Derivatives
Key Findings from Comparative Studies
Substituent Effects on Antifungal Activity: The pyridin-2-ylimino group enhances antifungal potency against Candida spp. compared to pyridin-3-ylimino analogs. For instance, the target compound showed MIC values of 2–4 µg/mL against Candida albicans, outperforming phenylimino derivatives (MIC = 16–32 µg/mL) . Introduction of electron-withdrawing groups (e.g., 4-bromobenzyl at position 5) improves activity against Aspergillus fumigatus but reduces solubility .
Impact on Antitumor Activity: Cyclohexyl at position 3 confers higher lipophilicity, enhancing cellular uptake in renal cell adenocarcinoma models (IC₅₀ = 9.7 µM) compared to 3-phenyl analogs (IC₅₀ = 18.3 µM) . Pyridin-2-ylimino substitution shows superior DNA intercalation and topoisomerase II inhibition compared to thiazol-2-ylimino derivatives .
Anti-inflammatory and Antiglycation Profiles :
- Substituents like 4-methoxycyclohexadienyl at position 5 improve anti-inflammatory activity by modulating COX-2 expression, achieving 85% inhibition of carrageenan-induced edema .
- Benzodioxolylmethylidene groups at position 5 reverse glycation-induced conformational changes in proteins, making them promising for diabetic complications .
ADME/Tox Considerations :
- The cyclohexyl group in the target compound improves metabolic stability (t₁/₂ = 6.2 hours in human liver microsomes) but may increase hepatotoxicity risk compared to smaller substituents (e.g., cyclopropyl) .
Biological Activity
The compound (2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Synthesis
The molecular structure of this compound features a thiazolidinone core that is substituted with a cyclohexyl group and a pyridine-derived imine. The synthesis typically involves the condensation of cyclohexyl isothiocyanate with pyridine derivatives under controlled conditions to yield the target compound.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit notable antimicrobial properties. For instance, compounds within this class have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.4 to 15.6 μg/mL, indicating significant potency compared to standard antibiotics like ciprofloxacin .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.4 |
| 2 | Escherichia coli | 1.6 |
| 3 | Bacillus subtilis | 6.25 |
Antioxidant Activity
Thiazolidinones have also been evaluated for their antioxidant potential. The presence of the cyclohexyl group has been associated with enhanced radical scavenging activity, as evidenced by lipid peroxidation assays. Compounds with specific substitutions at position 4 of the thiazolidinone ring showed improved EC values in inhibiting oxidative stress markers .
Anti-inflammatory Properties
The anti-inflammatory effects of thiazolidinone derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes like COX-2 and iNOS. For example, certain derivatives have demonstrated efficacy in reducing nitric oxide production in LPS-stimulated macrophages, which is crucial for managing inflammatory responses .
Antitumor Activity
Thiazolidinones have been investigated for their antitumor properties as well. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their structural features. Key findings include:
- Substitution Patterns : The presence of hydrophobic groups such as cyclohexyl enhances antibacterial activity.
- Aromatic Systems : Incorporation of aromatic moieties can improve interaction with biological targets, enhancing overall efficacy.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on a series of thiazolidinone derivatives highlighted that those with a pyridine substituent exhibited superior antibacterial activity against multidrug-resistant strains compared to their non-pyridine counterparts .
- Case Study on Antioxidant Activity : Another investigation revealed that specific thiazolidinone derivatives significantly reduced lipid peroxidation in vitro, showcasing their potential as therapeutic agents in oxidative stress-related disorders .
Q & A
What are the optimal synthetic routes for preparing (2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions. For example, a related compound, (Z)-3-(4-chlorophenyl)-2-(2-phenylcyclohex-2-en-1-ylimino)thiazolidin-4-one, was synthesized by refluxing 1-(4-chlorophenyl)-3-(2-phenylcyclohex-2-enyl)thiourea with chloroacetyl chloride in 1,4-dioxane . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency by stabilizing intermediates.
- Temperature control : Reflux conditions (~100°C) ensure complete cyclization.
- Purification : Recrystallization in dichloromethane yields high-purity crystals .
Methodological adjustments, such as substituting thioglycolic acid for chloroacetyl chloride, can also yield thiazolo[3,2-a]pyridine derivatives .
How can X-ray crystallography data resolve conformational stability and intermolecular interactions in this compound?
X-ray diffraction studies of analogous structures reveal critical insights:
- Bond geometry : The N1═C13 bond length (1.2608 Å) confirms imine character, while puckering parameters (Q = 0.5004 Å, θ = 130.94°) describe the cyclohexene ring’s twisted boat conformation .
- Hydrogen bonding : Intermolecular interactions (e.g., C10—H10A···O1) stabilize crystal packing into wave-like layers parallel to the bc plane. These interactions influence solubility and thermal stability .
- Torsional angles : Dihedral angles between thiazolidinone and aromatic rings (e.g., 62.92°) highlight steric effects impacting molecular flexibility .
What advanced spectroscopic techniques are recommended for characterizing structural ambiguities in thiazolidinone derivatives?
A multi-technique approach is essential:
- IR spectroscopy : Identify C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches to confirm cyclization .
- NMR spectroscopy : ¹H NMR signals for thiazole-H (δ 7.2–8.1 ppm) and pyridine protons (δ 8.5–9.0 ppm) resolve regiochemistry. ¹³C NMR distinguishes imine carbons (δ 150–160 ppm) from carbonyls (δ 170–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., m/z 385.0925 for C21H19ClN2OS) .
How can researchers address contradictory bioactivity data in antimicrobial assays for thiazolidinone derivatives?
Contradictions may arise from experimental design limitations:
- Sample stability : Organic degradation during prolonged assays (e.g., 9-hour timelines) can alter bioactivity. Stabilize samples via continuous cooling .
- Structural analogs : Compare activity across derivatives (e.g., 5d vs. 5e in ) to identify substituent effects. For instance, methoxy groups (5e) may enhance membrane permeability vs. chlorophenyl groups (5d) .
- Positive controls : Use standard antibiotics (e.g., ciprofloxacin) to calibrate inhibition zones and minimize false negatives .
What computational methods support the analysis of electronic properties and reactivity in this compound?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO/LUMO). Lower HOMO-LUMO gaps (e.g., <4 eV) correlate with higher reactivity .
- Molecular docking : Simulate binding to biological targets (e.g., PAF receptors or HIV protease) using AutoDock Vina. Pyridine and thiazolidinone moieties often anchor to active-site residues .
- QSAR modeling : Correlate substituent electronic parameters (σ, π) with bioactivity to guide rational design .
How do substituents on the thiazolidinone core influence physicochemical and pharmacological properties?
- Cyclohexyl groups : Enhance lipophilicity (logP >3), improving blood-brain barrier penetration but reducing aqueous solubility .
- Pyridine-imine linkage : Stabilizes planar conformations via conjugation, favoring intercalation with DNA or enzyme pockets .
- Halogen substituents : Chlorine or fluorine atoms (e.g., 4-chlorophenyl in ) increase electronegativity, enhancing hydrogen-bonding interactions with targets .
What are the critical challenges in scaling up the synthesis of this compound for preclinical studies?
- Purification bottlenecks : Column chromatography is impractical for large batches. Switch to recrystallization or fractional distillation .
- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of thiourea to chloroacetyl chloride) to minimize unreacted intermediates .
- Thermal hazards : Refluxing 1,4-dioxane requires explosion-proof reactors due to its low flash point (12°C) .
How can researchers validate the mechanism of action for this compound’s TNF-α antagonism?
- ELISA assays : Quantify TNF-α suppression in LPS-stimulated macrophages (IC50 values <10 μM suggest potency) .
- Western blotting : Monitor NF-κB pathway inhibition (e.g., reduced p65 phosphorylation) .
- Mutagenesis studies : Engineer TNF-α receptor mutants (e.g., R92Q) to identify binding hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
